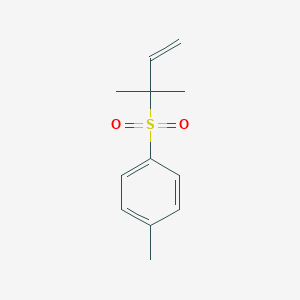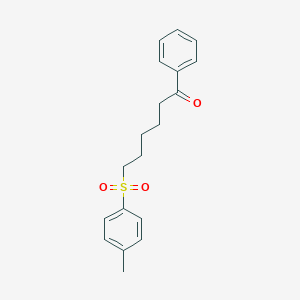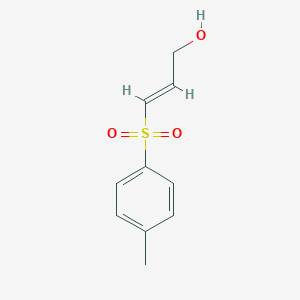![molecular formula C10H16N2O3S B420373 1-[1-carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate CAS No. 126263-37-4](/img/structure/B420373.png)
1-[1-carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate is a heterocyclic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a carboxylic acid group, a methylthio group, and a dimethyl-substituted imidazole ring with an oxide functionality. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Wissenschaftliche Forschungsanwendungen
1-[1-carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Zukünftige Richtungen
The steadily growing interest toward biologically active compounds containing in their structure N -oxide or N -hydroxyimidazole motifs, as well as benzoannulated analogs of such compounds, continues in the 21st century . Compounds of these types include potential hypotensive drugs, molecules that exhibit antiprotozoal, antitumor, and antiviral activity, as well as herbicides and potential selective inhibitors of various kinases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents like chloroformic acid derivatives.
Oxidation: The final step involves the oxidation of the imidazole ring to form the 3-oxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide functionality back to the parent imidazole.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Hydrolyzing Agents: Acids, bases.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Parent Imidazole: Formed from reduction reactions.
Substituted Imidazoles: Formed from nucleophilic substitution reactions.
Esters and Amides: Formed from hydrolysis reactions.
Wirkmechanismus
The mechanism of action of 1-[1-carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-carboxy-3-(methylthio)propyl)-4,5-dimethyl-1H-imidazole: Lacks the oxide functionality.
1-(1-carboxy-3-(methylthio)propyl)-4,5-dimethyl-1H-imidazole 3-sulfide: Contains a sulfide group instead of an oxide.
1-(1-carboxy-3-(methylthio)propyl)-4,5-dimethyl-1H-imidazole 3-sulfoxide: Contains a sulfoxide group instead of an oxide.
Uniqueness
1-[1-carboxy-3-(methylsulfanyl)propyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxide functionality differentiates it from other similar compounds and may contribute to its unique properties and applications.
Eigenschaften
IUPAC Name |
2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-7-8(2)12(15)6-11(7)9(10(13)14)4-5-16-3/h6,9H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFLHMWGTMRKNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CN1C(CCSC)C(=O)O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[2-[(5R,6S)-5-hydroxy-6-methoxy-4-oxooxan-2-yl]phenoxy]-2-(2-oxopropyl)oxan-3-yl] acetate](/img/structure/B420292.png)
![7,7-Dioxido-2-oxa-7-thiabicyclo[4.2.0]oct-8-yl methyl sulfone](/img/structure/B420293.png)

![1-[(1-Isopropenyl-5-hexenyl)sulfonyl]-4-methylbenzene](/img/structure/B420296.png)
![1-Methyl-4-[(1-vinyl-5-hexenyl)sulfonyl]benzene](/img/structure/B420297.png)
![{[(1-Benzyl-2-methyl-2-propenyl)sulfonyl]methyl}(trimethyl)silane](/img/structure/B420299.png)
![{2-[(1-Benzyl-2-methyl-2-propenyl)sulfonyl]ethyl}(trimethyl)silane](/img/structure/B420300.png)
methyl](trimethyl)silane](/img/structure/B420301.png)
![1-[Methoxy(phenyl)methyl]-4-pentenyl 4-methylphenyl sulfone](/img/structure/B420302.png)

![2,3a-Diphenyloctahydrocycloocta[d][1,3]oxathiole](/img/structure/B420309.png)
![S-(2-{[(dimethylamino)carbothioyl]oxy}-2-phenylvinyl) benzenecarbothioate](/img/structure/B420311.png)
![(3S)-4,10,13-trimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B420312.png)
